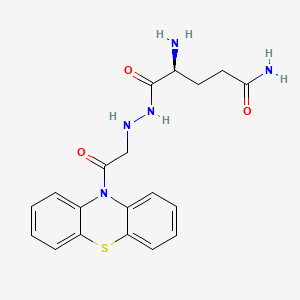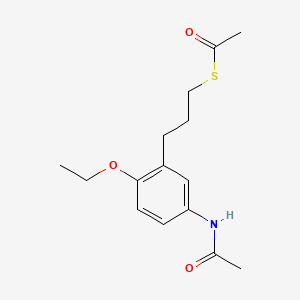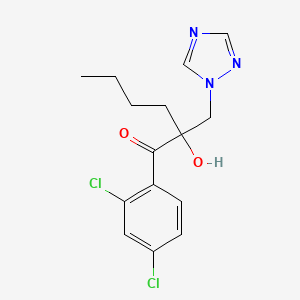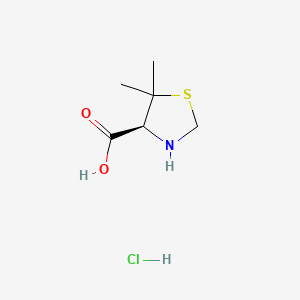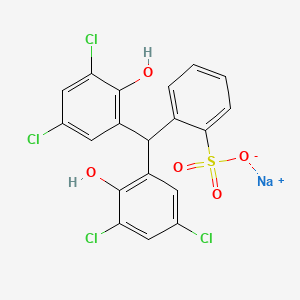
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 1,1,3,3-tetramethylbutyl group adds steric bulk, influencing the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 1,1,3,3-tetramethylbutyl isocyanide with sulfur-containing reagents. One common method includes the use of thiocarbamide and sulfur in the presence of a catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The steric bulk of the 1,1,3,3-tetramethylbutyl group can influence the binding affinity and selectivity of the compound for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethylbutyl isocyanide: Shares the 1,1,3,3-tetramethylbutyl group but differs in its functional group, leading to different reactivity and applications.
4-(1,1,3,3-Tetramethylbutyl)phenol: Contains the same bulky group but is a phenol derivative, used in different contexts such as surfactants and antioxidants.
Uniqueness
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione is unique due to its combination of the thiadiazole ring and the bulky 1,1,3,3-tetramethylbutyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
6292-04-2 |
|---|---|
Molekularformel |
C10H18N2S4 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
5-(2,4,4-trimethylpentan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H18N2S4/c1-9(2,3)6-10(4,5)16-15-8-12-11-7(13)14-8/h6H2,1-5H3,(H,11,13) |
InChI-Schlüssel |
AOXVWWAOVJINQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)SSC1=NNC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



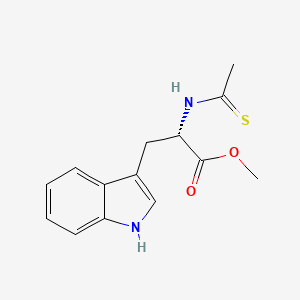





![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)

